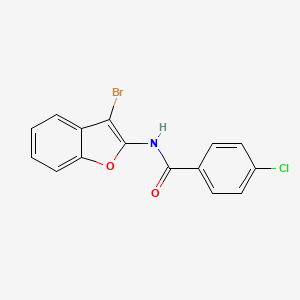

N-(3-Bromobenzofuran-2-yl)-4-chlorobenzamide

Description

N-(3-Bromobenzofuran-2-yl)-4-chlorobenzamide is a benzofuran-derived amide compound featuring a 3-bromo-substituted benzofuran core linked to a 4-chlorobenzamide group. The molecular formula is inferred as C₁₄H₉BrClNO₂ based on structural analogs in the literature . Benzofuran scaffolds are pharmacologically significant due to their presence in bioactive molecules, and the introduction of halogen atoms (Br, Cl) may enhance metabolic stability and binding affinity.

Properties

Molecular Formula |

C15H9BrClNO2 |

|---|---|

Molecular Weight |

350.59 g/mol |

IUPAC Name |

N-(3-bromo-1-benzofuran-2-yl)-4-chlorobenzamide |

InChI |

InChI=1S/C15H9BrClNO2/c16-13-11-3-1-2-4-12(11)20-15(13)18-14(19)9-5-7-10(17)8-6-9/h1-8H,(H,18,19) |

InChI Key |

XQVIQNMSGQZGAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)NC(=O)C3=CC=C(C=C3)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents . Another approach includes the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs scalable methods such as metal-catalyzed cyclizations and oxidative cyclizations. These methods are chosen for their efficiency, high yield, and ability to produce large quantities of the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromobenzofuran-2-yl)-4-chlorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Halogen substitution reactions are common, where the bromine or chlorine atoms can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Structure and Synthesis

N-(3-Bromobenzofuran-2-yl)-4-chlorobenzamide features a benzofuran core, characterized by a fused benzene and furan ring. The compound is notable for its halogen substitutions, specifically a bromine atom at the 3-position of the benzofuran moiety and a chlorine atom at the para position of the benzamide group. This unique substitution pattern enhances its biological activity and chemical reactivity.

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Bromination : Introduction of the bromine atom into the benzofuran structure.

- Chlorination : Addition of the chlorine atom to the benzamide group.

- Amidation : Formation of the amide bond connecting the benzofuran and chlorobenzamide moieties.

These synthesis steps can be optimized for yield and purity through techniques such as continuous flow synthesis or microwave-assisted reactions.

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer properties. The presence of the benzofuran structure is often associated with various pharmacological effects, including:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, potentially through interactions with specific molecular targets such as enzymes or receptors.

Potential Applications

The potential applications of this compound span several fields:

- Drug Development : Due to its biological activity, this compound is being investigated as a lead candidate for new therapeutic agents targeting infections or cancer.

- Organic Synthesis : Its unique chemical structure allows it to serve as a precursor for synthesizing more complex molecules, which can be valuable in pharmaceutical chemistry.

- Pharmacological Research : Ongoing studies aim to elucidate its mechanisms of action and interactions with biological targets, which are crucial for evaluating its viability as a drug candidate.

Mechanism of Action

The mechanism of action of N-(3-Bromobenzofuran-2-yl)-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 4-Chlorobenzamide Derivatives

Biological Activity

N-(3-Bromobenzofuran-2-yl)-4-chlorobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various chemical pathways that involve the bromination of benzofuran derivatives followed by chlorination and amide formation. The unique halogen substitutions on the benzofuran ring are believed to enhance its biological activity, particularly its interaction with biological targets such as enzymes and receptors.

1. Neuropharmacological Effects

Recent studies have highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. In vitro assays have demonstrated that derivatives similar to this compound exhibit significant AChE inhibitory activity, with IC50 values comparable to established drugs like donepezil .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | TBD | AChE Inhibitor |

| Donepezil | 0.64 | AChE Inhibitor |

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that benzofuran derivatives possess cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound have shown promising results in inhibiting cell proliferation in breast and prostate cancer models, with GI50 values indicating effective growth inhibition .

| Cell Line | GI50 (μM) | Compound Tested |

|---|---|---|

| MCF-7 | 2.74 | Benzofuran Derivative |

| PC-3 | 2.68 | Benzofuran Derivative |

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of Cholinesterases : By binding to the active site of AChE and BuChE, the compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death through mechanisms such as oxidative stress and mitochondrial dysfunction .

Case Studies

- Alzheimer's Disease Model : In a study involving PC12 cells, compounds similar to this compound demonstrated a reduction in Aβ aggregation, a hallmark of Alzheimer's pathology. The thioflavin T assay indicated significant inhibition rates compared to controls, suggesting a protective effect against neurodegeneration .

- Cancer Cell Proliferation : A comparative study on various benzofuran derivatives revealed that those with similar structural motifs to this compound exhibited enhanced cytotoxicity against human lung cancer cells (A549) with IC50 values reaching as low as 0.12 μM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.